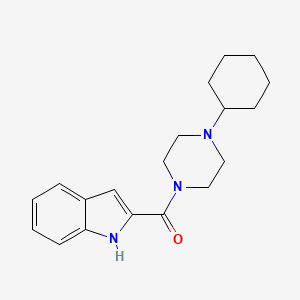

(4-环己基哌嗪-1-基)(1H-吲哚-2-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

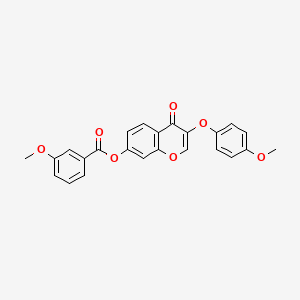

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone, also known as CPI or CPIM, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects.

科学研究应用

中枢神经系统受体亲和力

从蛋白原氨基酸 (S)-丝氨酸的甲酯开始的新型合成方法产生了与 σ1 受体有良好相互作用的衍生物,表明在靶向中枢神经系统 (CNS) 疾病方面具有潜在应用 (Beduerftig、Weigl 和 Wünsch,2001).

脂肪酸酰胺水解酶抑制剂

东京地区的研究揭示了化合物作为脂肪酸酰胺水解酶抑制剂的潜力,脂肪酸酰胺水解酶是内源性大麻素系统中的关键酶,表明对与该系统相关的疾病的治疗具有意义 (Nakajima 等人,2012).

微管聚合抑制剂

一系列衍生物表现出显着的抗增殖特性和对微管聚合的有效抑制。这表明它们通过细胞周期停滞抑制肿瘤细胞生长,靶向 β-微管蛋白上的秋水仙碱结合位点,从而用于癌症治疗 (Prinz 等人,2017).

乙酰胆碱酯酶抑制剂

新型的芳基异恶唑-苯基哌嗪被确定为乙酰胆碱酯酶 (AChE) 的有效抑制剂,表明通过增强大脑中神经递质乙酰胆碱的水平来治疗阿尔茨海默病等神经退行性疾病的潜力 (Saeedi 等人,2019).

内源性大麻素水解酶抑制剂

化合物的制备和对人脂肪酸酰胺水解酶 (FAAH) 和单酰基甘油脂肪酶 (MAGL) 的测试表明其作为双重 FAAH-MAGL 抑制剂的潜力。这突出了在调节内源性大麻素信号通路以获得治疗益处的应用 (Morera 等人,2012).

抗真菌活性

该化合物的衍生物已被合成并显示出有希望的抗真菌活性,表明在开发新的抗真菌剂方面具有潜在应用 (Lv 等人,2013).

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that lead to their biological effects . The exact nature of these interactions would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities of indole derivatives , it’s likely that this compound affects multiple pathways. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

属性

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKPYRLQIVIXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)

![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)

![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)